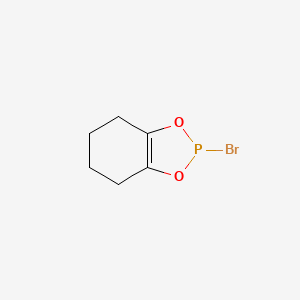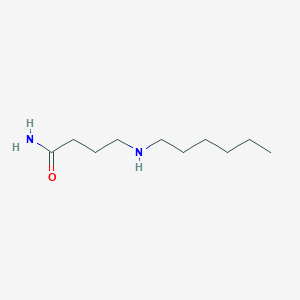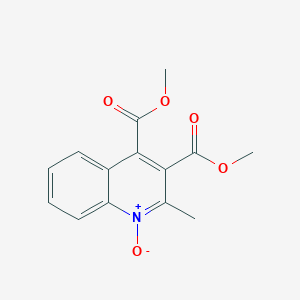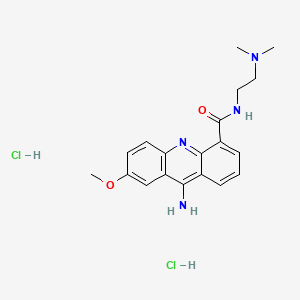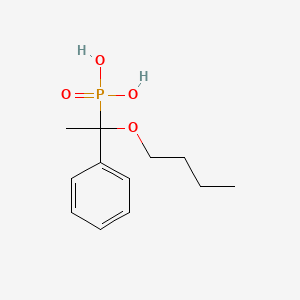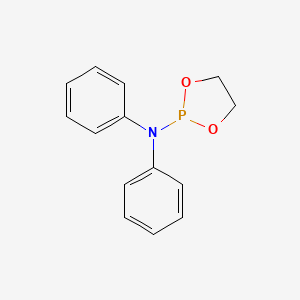![molecular formula C9H7Cl4NO4S B14381336 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 89335-82-0](/img/structure/B14381336.png)
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trichloroethyl group and a chlorosulfonylphenyl group, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 4-(chlorosulfonyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield 4-(chlorosulfonyl)phenylcarbamic acid and 2,2,2-trichloroethanol.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamates.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate involves its reactivity with nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The chlorosulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- Chlorosulfonyl isocyanate
- Phenyl chloroformate
Uniqueness
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency.
Eigenschaften
CAS-Nummer |
89335-82-0 |
|---|---|
Molekularformel |
C9H7Cl4NO4S |
Molekulargewicht |
367.0 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-(4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15) |
InChI-Schlüssel |
SGDHKMOJZJYMJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OCC(Cl)(Cl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)

![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)

